molecular formula C11H11NO2S B2412479 6-(ethylthio)-1H-indole-2-carboxylic acid CAS No. 910443-11-7

6-(ethylthio)-1H-indole-2-carboxylic acid

Cat. No. B2412479
M. Wt: 221.27
InChI Key: BXQSBIBCZROABS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Electrochemical Copolymerization and Catalysis

6-(Ethylthio)-1H-Indole-2-carboxylic acid and similar compounds, such as indole-6-carboxylic acid (ICA), have been utilized in electrochemical copolymerization processes. In a study, ICA and 3,4-ethylenedioxythiophene (EDOT) were copolymerized on stainless steel electrodes. The resulting poly(indole-6-carboxylic acid-co-3,4-ethylenedioxythiophene) showed promising applications in catalysis, particularly for methanol oxidation, demonstrating its potential in electrocatalyst support materials (Wu et al., 2015).

2. Synthetic Intermediates

Compounds structurally related to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, such as ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, have been synthesized from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. These synthetic intermediates are useful in organic chemistry for various transformations, highlighting the versatility of indole-2-carboxylic acid derivatives (Pete et al., 2006).

3. Oligomerization and Chemical Synthesis

Indole derivatives, including those similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, have been used in oligomerization reactions with thiols. These reactions yield complex compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, indicating the potential of these derivatives in creating new molecular structures (Mutulis et al., 2008).

4. Synthesis and Characterization of Derivatives

A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, a compound structurally similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid. These derivatives have been characterized and explored for their antibacterial and antifungal activities, demonstrating the biomedical potential of indole-2-carboxylic acid derivatives (Raju et al., 2015).

5. Application in Electrochromic Devices

Indole derivatives like poly(indole-6-carboxylic acid) have been investigated for use in electrochromic devices (ECDs). These materials exhibit fast switching times and high optical contrast, demonstrating the potential of indole derivatives in the development of new electrochromic materials (Nie et al., 2010).

Safety And Hazards

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Future Directions

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For a specific compound like “6-(ethylthio)-1H-indole-2-carboxylic acid”, you would need to consult scientific literature or databases for information. If the compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information. Please consult with a chemist or a relevant expert for more detailed and specific information.


properties

IUPAC Name

6-ethylsulfanyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQSBIBCZROABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(ethylthio)-1H-indole-2-carboxylic acid

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